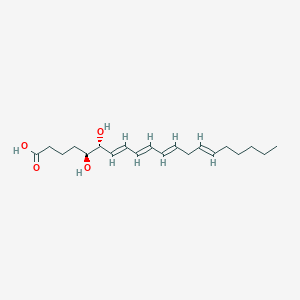
5(S),6(R)-diHETE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(S),6®-dihydroxy-7,9,11,14-eicosatetraenoic acid: (5(S),6®-diHETE) is a bioactive lipid mediator derived from arachidonic acid. It is part of the eicosanoid family, which includes various signaling molecules involved in inflammatory and immune responses. This compound is known for its role in modulating physiological processes such as inflammation, immune response, and cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5(S),6®-diHETE typically involves the enzymatic conversion of arachidonic acid. The key enzyme responsible for this conversion is 5-lipoxygenase , which catalyzes the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE). Subsequently, 5-HPETE undergoes enzymatic reduction to form 5(S),6®-diHETE. The reaction conditions often include maintaining a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods: Industrial production of 5(S),6®-diHETE is less common due to its specialized applications and the complexity of its synthesis. biotechnological approaches involving genetically engineered microorganisms or cell cultures expressing the necessary enzymes can be employed to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 5(S),6®-diHETE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized eicosanoids.
Reduction: Reduction reactions can convert 5(S),6®-diHETE to less oxidized forms.
Substitution: Substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of more oxidized eicosanoids such as leukotrienes.
Reduction: Formation of less oxidized eicosanoids.
Substitution: Formation of substituted derivatives with altered biological activity.
Scientific Research Applications
Chemistry: 5(S),6®-diHETE is used as a reference compound in analytical chemistry to study the metabolism of eicosanoids and their role in various biochemical pathways.
Biology: In biological research, 5(S),6®-diHETE is studied for its role in cell signaling, particularly in the context of inflammation and immune response. It is also used to investigate the mechanisms of action of anti-inflammatory drugs.
Medicine: In medical research, 5(S),6®-diHETE is explored for its potential therapeutic applications in treating inflammatory diseases, such as asthma and arthritis. It is also studied for its role in cancer biology, as it can influence cell proliferation and apoptosis.
Industry: While its industrial applications are limited, 5(S),6®-diHETE can be used in the development of diagnostic assays and as a standard in quality control for eicosanoid-related products.
Mechanism of Action
5(S),6®-diHETE exerts its effects by binding to specific receptors on the cell surface, such as the leukotriene B4 receptor . This binding activates intracellular signaling pathways, leading to the modulation of gene expression and cellular responses. The compound can influence various molecular targets, including enzymes involved in the inflammatory response and transcription factors that regulate immune cell activity.
Comparison with Similar Compounds
Leukotriene B4 (LTB4): Another eicosanoid derived from arachidonic acid, known for its potent inflammatory properties.
5-hydroperoxyeicosatetraenoic acid (5-HPETE): A precursor to 5(S),6®-diHETE, involved in the same biosynthetic pathway.
12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE): An eicosanoid with similar structural features but different biological activities.
Uniqueness: 5(S),6®-diHETE is unique due to its specific stereochemistry and its role in modulating both pro-inflammatory and anti-inflammatory responses. Unlike some other eicosanoids, it can have dual effects depending on the context of its production and the receptors it interacts with.
Properties
Molecular Formula |
C20H32O4 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5S,6R,7E,9E,11E,14E)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6+,10-9+,12-11+,15-13+/t18-,19+/m1/s1 |
InChI Key |
UVZBUUTTYHTDRR-QZBGSEDNSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















